Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester

Description

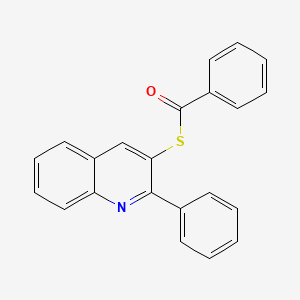

Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester is a sulfur-containing aromatic ester characterized by a benzenecarbothioic acid backbone linked to a 2-phenyl-3-quinolinyl moiety via a thioester bond. The thioester group (C=S-O) enhances reactivity compared to oxygen esters, making it a candidate for nucleophilic substitution reactions or enzyme inhibition.

Properties

CAS No. |

646450-27-3 |

|---|---|

Molecular Formula |

C22H15NOS |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

S-(2-phenylquinolin-3-yl) benzenecarbothioate |

InChI |

InChI=1S/C22H15NOS/c24-22(17-11-5-2-6-12-17)25-20-15-18-13-7-8-14-19(18)23-21(20)16-9-3-1-4-10-16/h1-15H |

InChI Key |

SQWNPFWISWYPQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2SC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester typically involves the reaction of benzenecarbothioic acid with 2-phenyl-3-quinolinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl and quinolinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on evidence:

Structural and Functional Analysis

- Electronic Effects: The 2,6-dichloro-S-methyl ester (Cl substituents) increases electrophilicity, favoring reactions with nucleophiles like glutathione, which may explain its role as a pesticide intermediate . The diphenylphosphino derivative introduces electron-rich phosphorus, enabling metal coordination for catalytic applications .

- Steric Effects: The triphenylmethyl ester exhibits significant steric hindrance, reducing reactivity in bulky environments but stabilizing the thioester against hydrolysis .

- Biological Activity: Thiadiazole-containing analogs (e.g., CAS 51988-14-8) are associated with enzyme inhibition due to the sulfur-rich heterocycle, suggesting the target compound may share similar mechanisms . Amino and diethylamino groups (e.g., CAS 120-49-0) enhance solubility in acidic environments, contrasting with the quinolinyl group’s lipophilicity .

- Analytical Behavior: The thiadiazole derivative (CAS 51988-14-8) is analyzed via reverse-phase HPLC with acetonitrile/water, indicating moderate polarity. The target compound’s larger aromatic system may require alternative mobile phases (e.g., methanol gradients) .

Biological Activity

Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, antimalarial activity, and other pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 341.09 g/mol. The structure includes a quinoline moiety, which is known for its diverse biological activities.

Cytotoxic Activity

Research has shown that thio compounds related to benzenecarbothioic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures inhibit ribonucleotide reductase (RR), an essential enzyme for DNA synthesis, thus impacting cancer cell proliferation.

Case Study: Cytotoxicity Testing

A study evaluated several thiosemicarbazones derived from benzenecarbothioic acid against human cancer cell lines HuCCA-1, HepG2, A549, and MOLT-3. The results indicated:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiosemicarbazone 1 | HuCCA-1 | 0.03 |

| Thiosemicarbazone 2 | HepG2 | 4.75 |

| Thiosemicarbazone 3 | A549 | 0.04 |

| Thiosemicarbazone 4 | MOLT-3 | 0.004 |

The most potent compound was Thiosemicarbazone 4, showing an IC50 value of 0.004 µg/mL against MOLT-3 cells, indicating strong cytotoxic potential .

Antimalarial Activity

Benzenecarbothioic acid derivatives have also been investigated for their antimalarial properties. In vitro studies against Plasmodium falciparum revealed promising results:

| Compound | Activity Level | IC50 (M) |

|---|---|---|

| Compound A | Good | to |

| Compound B | Fair | to |

| Compound C | Inactive | > |

These findings suggest that modifications in the chemical structure can significantly influence the antimalarial activity of thio compounds .

The mechanism by which benzenecarbothioic acid and its derivatives exert their biological effects often involves the inhibition of key enzymes involved in cellular processes such as DNA synthesis and metabolism. The hydrophobic interactions between the aromatic groups and the target enzymes are critical for their activity.

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile of these compounds. Toxicological studies indicate varying degrees of toxicity across different species, with some compounds exhibiting lower tolerability in certain animals such as cats compared to rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.